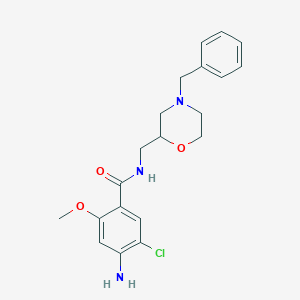![molecular formula C9H13N2O14P3 B056950 [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 117098-38-1](/img/structure/B56950.png)
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a chemical compound used in scientific research. It is commonly known as OXPAPhos and is used as a potent inhibitor of protein tyrosine phosphatases. This compound has various applications in scientific research, including the study of biochemical and physiological processes, drug discovery, and drug development.
Mecanismo De Acción
OXPAPhos inhibits protein tyrosine phosphatases by binding to the active site of these enzymes and forming a stable complex. This complex prevents the enzymes from dephosphorylating their substrates, thereby modulating cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
OXPAPhos has various biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OXPAPhos has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying cellular signaling pathways. It is also relatively easy to synthesize and has good stability in aqueous solutions. However, OXPAPhos has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects on protein tyrosine phosphatases are not specific to individual enzymes.
Direcciones Futuras
There are several future directions for the research on OXPAPhos. One potential application is in the development of new cancer therapies. OXPAPhos has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, making it a promising candidate for further study. Additionally, OXPAPhos could be used to study the role of protein tyrosine phosphatases in various diseases, including diabetes, cardiovascular disease, and immune disorders. Finally, further research could be done to improve the specificity of OXPAPhos for individual protein tyrosine phosphatases, which would make it a more valuable tool for studying cellular signaling pathways.
Métodos De Síntesis
The synthesis of OXPAPhos involves the reaction of 5-iodouracil with ethyl glyoxylate to form ethyl 5-(2-iodo-4-oxopyrimidine-1-yl)oxopentanoate. This intermediate is then reacted with diethyl phosphite to form ethyl 5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-ylphosphonate. Finally, this compound is treated with hydrogen peroxide and sodium hydroxide to form OXPAPhos.
Aplicaciones Científicas De Investigación
OXPAPhos has various applications in scientific research. It is commonly used as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting these enzymes, OXPAPhos can modulate cellular signaling pathways and provide insights into the underlying biochemical and physiological processes.
Propiedades
Número CAS |
117098-38-1 |
|---|---|
Nombre del producto |
[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Fórmula molecular |
C9H13N2O14P3 |
Peso molecular |
466.13 g/mol |
Nombre IUPAC |
[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) |
Clave InChI |
BRVUPLSOIDPVFS-UHFFFAOYSA-N |
SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
SMILES canónico |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
Sinónimos |
3'-keto-2'-deoxyuridine 5'-triphosphate 3-KDUTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



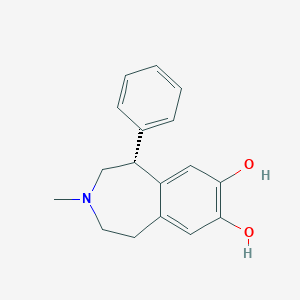
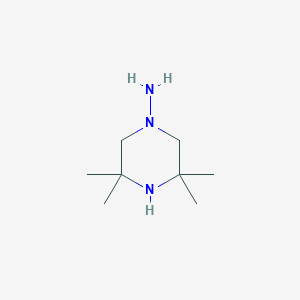
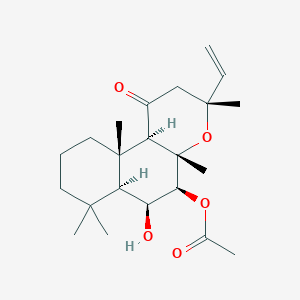

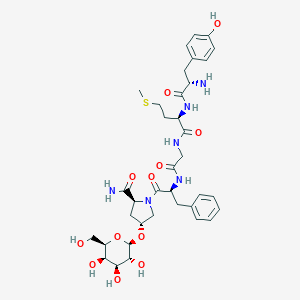
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
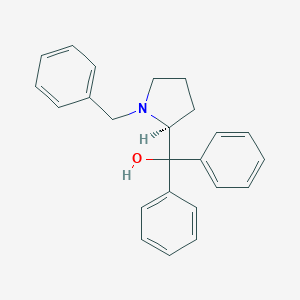

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)


